

Djalonsone: A Comprehensive Technical Guide to its Discovery, Isolation, and Biological Activity

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Compound of Interest

Compound Name: *Djalonsone*

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Executive Summary

Djalonsone, also known as alternariol 9-methyl ether (AME), is a dibenzo- α -pyrone that has garnered scientific interest due to its diverse biological activities. Initially discovered and isolated from the African plant *Anthocleista djalensis*, it is now understood to be a mycotoxin primarily produced by various fungi, particularly those of the *Alternaria* genus. Its presence in plant tissues is often attributed to endophytic fungal symbionts. This technical guide provides a detailed history of its discovery and isolation, comprehensive experimental protocols, a summary of its biological activities with quantitative data, and a visualization of its biosynthetic and signaling pathways.

Discovery and Isolation History

Djalonsone was first reported as a natural product isolated from the plant *Anthocleista djalensis*[1][2][3]. Researchers Onocha and Okorie were instrumental in its initial discovery from this plant source[1][2]. However, subsequent research has revealed that **djalonsone** is identical to alternariol 9-methyl ether, a known fungal metabolite[4]. The compound is now widely recognized as being produced by endophytic fungi, such as *Alternaria* species, that reside within the plant's tissues[4][5]. This understanding has shifted the primary source for isolation from the plant itself to its associated microorganisms.

Initial Discovery from *Anthocleista djalonensis*

The initial isolation of **djalonensone** was reported from the ethanolic extracts of the leaves and stem bark of *Anthocleista djalonensis*[2]. While the specific yield of pure **djalonensone** from the plant is not well-documented in recent literature, the overall crude extract yields have been reported.

Isolation from Endophytic Fungi

The now-preferred method for obtaining **djalonensone** is through the cultivation of endophytic fungi. A notable example is the isolation from *Alternaria* sp. Samif01, an endophyte of *Salvia miltiorrhiza* Bunge[4]. This approach allows for a more controlled and potentially higher-yielding production of the compound.

Physicochemical and Spectroscopic Data

The structural elucidation of **djalonensone** has been confirmed through various spectroscopic and analytical techniques.

Property	Value	Reference
Molecular Formula	C ₁₅ H ₁₂ O ₅	[4]
Molecular Weight	272.25 g/mol	[5]
Appearance	Yellowish needle-like crystals	[4]
Melting Point	267–270 °C	[4]
HR-ESI-MS (m/z)	273.0761 [M+H] ⁺	[4]
¹ H NMR (400 MHz, DMSO-d ₆) δ (ppm)	11.03 (s, 1H), 9.85 (s, 1H), 6.81 (d, J=2.4 Hz, 1H), 6.69 (d, J=2.4 Hz, 1H), 6.65 (d, J=1.6 Hz, 1H), 6.55 (d, J=1.6 Hz, 1H), 3.86 (s, 3H), 2.18 (s, 3H)	[4]
¹³ C NMR (100 MHz, DMSO-d ₆) δ (ppm)	165.1, 163.8, 158.5, 157.4, 151.2, 138.2, 135.9, 117.2, 110.1, 103.6, 101.9, 101.2, 98.8, 55.6, 20.4	[4]

Experimental Protocols

Isolation from Endophytic Fungus *Alternaria* sp. Samif01

This protocol is based on the methodology described by Yu et al. (2015)[4].

1. Fungal Culture and Extraction:

- The endophytic fungus *Alternaria* sp. Samif01 is cultured on a suitable medium, such as potato dextrose agar (PDA), to achieve sufficient biomass.
- The fungal mycelia and agar are extracted with methanol. The resulting extract is then partitioned with ethyl acetate. The ethyl acetate fraction, containing the secondary metabolites, is concentrated in vacuo.

2. Chromatographic Purification:

- Step 1: Silica Gel Column Chromatography. The crude ethyl acetate extract is subjected to silica gel column chromatography. The column is eluted with a gradient of petroleum ether and ethyl acetate. Fractions are collected and monitored by thin-layer chromatography (TLC).
- Step 2: Further Silica Gel Chromatography. Fractions showing the presence of the target compound are pooled and subjected to further silica gel column chromatography with a more refined gradient of petroleum ether and ethyl acetate.
- Step 3: Sephadex LH-20 Column Chromatography. The enriched fraction is then purified using a Sephadex LH-20 column, eluting with a mixture of chloroform and methanol (1:1, v/v).
- Step 4: Recrystallization. The purified fraction is recrystallized from acetone to yield pure, yellowish needle-like crystals of **djalonensone**.

Biological Activity and Signaling Pathways

Djalonensone exhibits a range of biological activities, including antimicrobial, phytotoxic, and cytotoxic effects.

Antimicrobial Activity

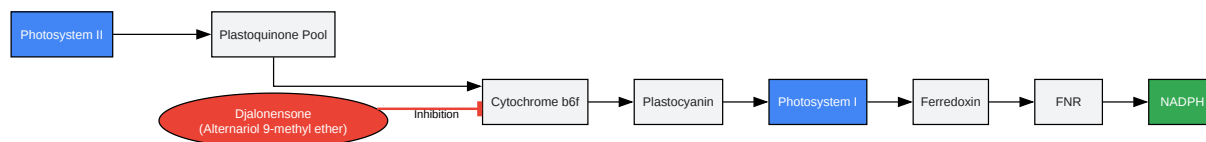
Djalonsone has demonstrated activity against various bacteria and fungi.

Organism	Activity	IC ₅₀ / MIC	Reference
Bacillus subtilis	Antibacterial	IC ₅₀ : 16.00 µg/mL	[4]
Staphylococcus haemolyticus	Antibacterial	IC ₅₀ : 25.33 µg/mL	[4]
Agrobacterium tumefaciens	Antibacterial	IC ₅₀ : 38.27 µg/mL	[4]
Ralstonia solanacearum	Antibacterial	IC ₅₀ : 18.67 µg/mL	[4]
Xanthomonas vesicatoria	Antibacterial	IC ₅₀ : 21.33 µg/mL	[4]
Pseudomonas syringae pv. lachrymans	Antibacterial	IC ₅₀ : 32.67 µg/mL	[4]
Magnaporthe oryzae (spore germination)	Antifungal	IC ₅₀ : 87.18 µg/mL	[4]
Bursaphelenchus xylophilus	Antinematodal	IC ₅₀ : 98.17 µg/mL	[4]
Caenorhabditis elegans	Antinematodal	IC ₅₀ : 74.62 µg/mL	[4]

Inhibition of Photosynthetic Electron Transport Chain

Djalonsone acts as a phytotoxin by inhibiting the photosynthetic electron transport chain in chloroplasts[6][7][8]. This inhibition disrupts the normal flow of electrons, thereby affecting the plant's ability to perform photosynthesis.

- IC₅₀ Value: 29.1 ± 6.5 µM in isolated spinach chloroplasts[6][7][8].



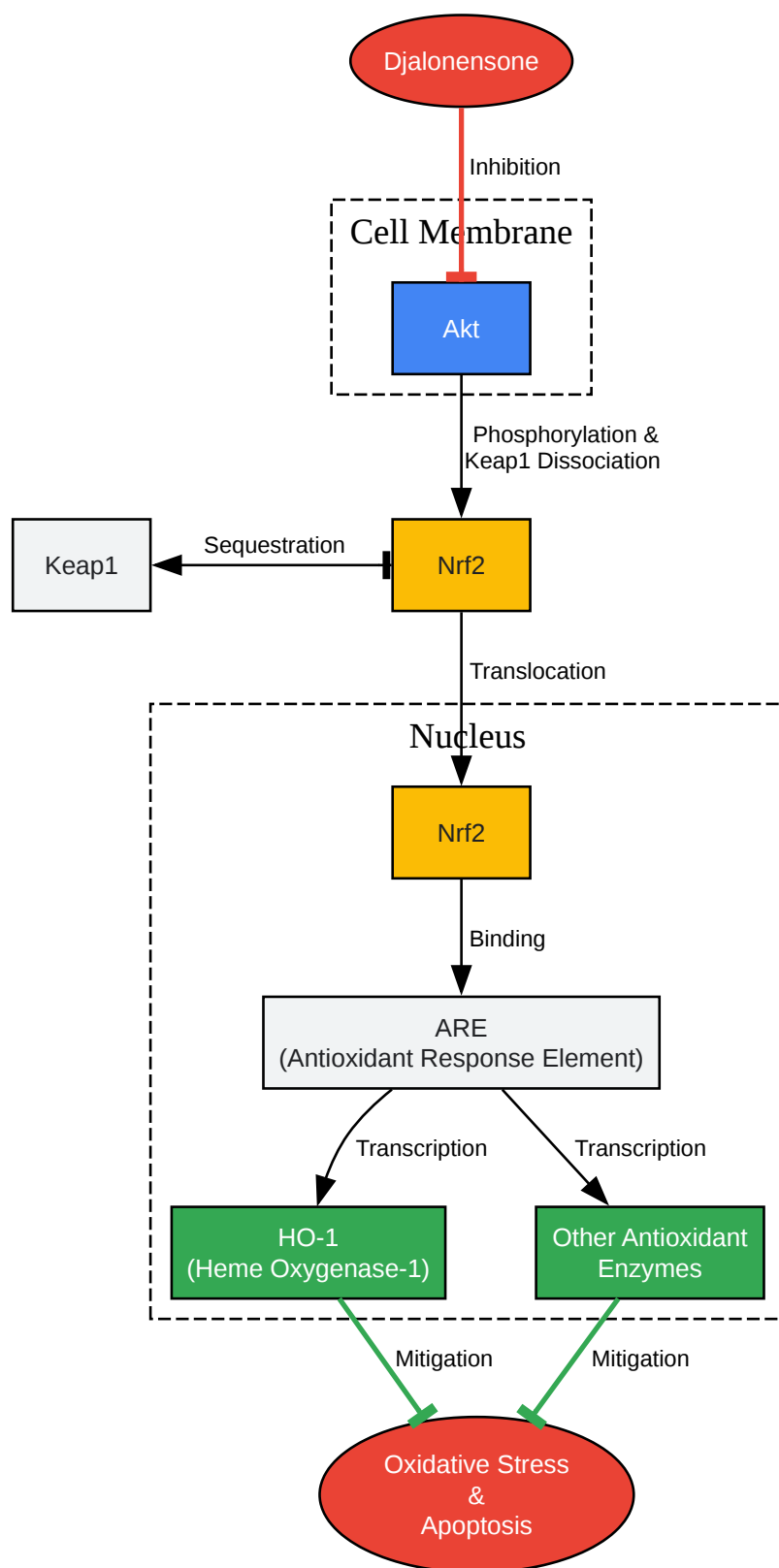
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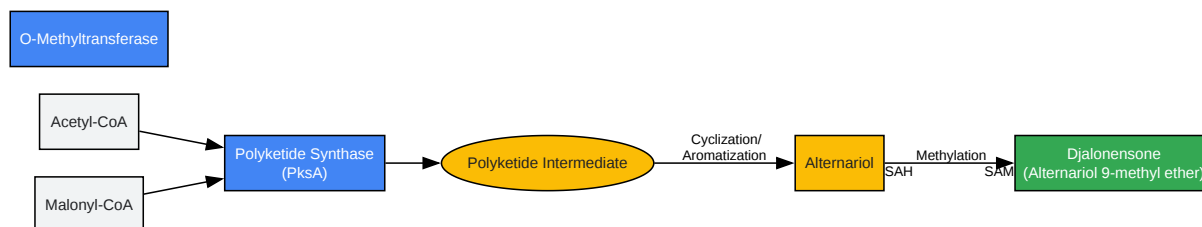
Inhibition of the Photosynthetic Electron Transport Chain by **Djalonenzone**.

Induction of Oxidative Stress and Apoptosis via Akt/Nrf2/HO-1 Pathway Inhibition

In swine intestinal epithelial cells, **djalonenzone** has been shown to induce cytotoxicity, oxidative stress, and apoptosis. This is linked to the inhibition of the Akt/Nrf2/HO-1 signaling pathway, a critical pathway for cellular antioxidant defense.

- Cytotoxicity IC₅₀: 10.5 μ M in IPEC-1 swine intestinal epithelial cells.





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